Dominant Wavelength Shift: Apocarotenal Produces a Distinct Orange Hue Differentiated from Canthaxanthin's Red
In a laying hen feeding study, β-apo-8′-carotenal shifted the dominant wavelength (DWL) of egg yolk from 572.8 nm (control) to 577.9 nm at 17.6 mg/kg feed, whereas canthaxanthin at the same dose produced a substantially larger red shift to 590.6 nm [1]. This 12.7 nm differential in DWL confirms that apocarotenal delivers a visually distinct orange-yellow coloration, whereas canthaxanthin imparts a deep red hue that may be considered 'unnatural' in certain applications [1].
| Evidence Dimension | Dominant Wavelength (DWL) of egg yolk coloration |
|---|---|
| Target Compound Data | 577.9 nm (17.6 mg/kg feed) |
| Comparator Or Baseline | Canthaxanthin: 590.6 nm (17.6 mg/kg feed); Control (0 mg/kg): 572.8 nm |
| Quantified Difference | Apocarotenal DWL is 12.7 nm shorter (less red) than canthaxanthin at equivalent dose |
| Conditions | Laying hens, 5-week feeding trial, diets containing 0–17.6 mg/kg of each carotenoid; yolk color measured via reflectance colorimetry |
Why This Matters
Procurement decisions for egg yolk or poultry skin coloration require precise hue control—apocarotenal yields a 'normal' orange-yellow, whereas canthaxanthin produces a deep red that may fail consumer acceptance or regulatory specifications in certain markets.
- [1] Fletcher DL, Harms RH, Janky DM. Yolk Color Characteristics, Xanthophyll Availability, and a Model System for Predicting Egg Yolk Color Using Beta-Apo-8′-Carotenal and Canthaxanthin. Poultry Science. 1978;57(3):624-629. DOI: 10.3382/ps.0570624. View Source
